Ferulic acid

Vue d'ensemble

Description

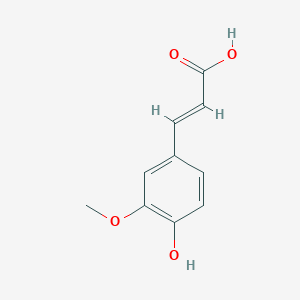

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative widely distributed in plants, particularly in cereal bran, coffee, and fruits like mangoes . It is a polyphenolic compound renowned for its antioxidant, anti-inflammatory, and antimicrobial properties . Structurally, it consists of a phenolic ring with a methoxy group at the C3 position and a propenoic acid side chain. This configuration enables this compound to scavenge free radicals, inhibit lipid peroxidation, and modulate enzymatic pathways linked to chronic diseases such as diabetes, cancer, and cardiovascular disorders .

This compound also serves as a precursor to vanillin and is utilized in combination therapies to enhance the efficacy of antidepressants and hepatoprotective drugs .

Méthodes De Préparation

Le lavandoside est généralement isolé à partir de l'extrait de fleurs de Lavandula spica par chromatographie sur colonne sur gel de silice et polyamide . La structure chimique du lavandoside est établie à l'aide de techniques telles que la spectroscopie ultraviolette, la spectroscopie de résonance magnétique nucléaire et la spectrométrie de masse

Analyse Des Réactions Chimiques

Antioxidant Reactions: Radical Scavenging

FA neutralizes reactive oxygen species (ROS) via two primary mechanisms:

Proton-Coupled Electron Transfer (PCET)

-

FA donates a hydrogen atom from its phenolic -OH group to hydroxyl radicals (- OH), forming a resonance-stabilized phenoxy radical (FAPR) (Fig. 1) .

-

The phenoxy radical delocalizes electrons across the aromatic ring and side chain, preventing further radical propagation .

Radical-Radical Coupling (RRC)

-

FAPR reacts with additional - OH radicals, forming non-reactive products like 5-hydroxythis compound (5OHFA) .

-

Spin inversion at the transition state enables rapid quenching .

Key Data:

| Mechanism | Rate Constant () | Products |

|---|---|---|

| PCET (- OH scavenging) | FAPR + HO | |

| RRC (FAPR + - OH) | 5OHFA + HO |

Isomerization Reactions

FA undergoes trans-cis isomerization under oxidative conditions:

Hydrogen Peroxide (H2_22O2_22)

-

Trans→cis isomerization occurs via radical intermediates without bond cleavage .

-

Limited degradation observed, favoring structural stability .

Peracetic Acid (CH3_33COOOH)

Comparison of Oxidants:

| Oxidant | Isomerization Rate | Degradation Products |

|---|---|---|

| HO | Moderate | None significant |

| CHCOOOH | High | Coniferaldehyde derivatives |

Polymerization Reactions

FA forms dimers and oligomers via enzymatic or chemical oxidation:

Enzymatic Oxidation (Laccase/Peroxidase)

Oxidative Degradation

FA undergoes side-chain cleavage under strong oxidative conditions:

Aldehyde Formation

-

Coniferaldehyde forms via oxidation of the propenoic acid side chain .

-

Enhanced susceptibility in aldehyde-substituted derivatives .

Interaction with Lipoxygenase (LOX)

Chelation Reactions

FA binds transition metals, suppressing ROS generation:

Fe2+^{2+}2+ Chelation

Thermodynamic Data:

| Complex Stoichiometry | ΔG (kcal/mol) |

|---|---|

| 1:1 (FA:Fe) | -18.7 |

| 1:2 (FA:Fe) | -25.9 |

Photochemical Reactions

-

FA absorbs UV radiation (λ = 322 nm), acting as a natural photoprotectant .

-

Undergoes photodegradation under prolonged UV exposure, forming quinones .

Esterification and Etherification

Applications De Recherche Scientifique

Pharmaceutical Applications

Ferulic acid has garnered attention for its diverse pharmacological properties. It exhibits significant antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for therapeutic applications.

Antioxidant Activity

This compound's ability to scavenge free radicals is one of its most notable properties. Studies have demonstrated its effectiveness in reducing oxidative stress in various cell types:

- Mechanism : this compound enhances the activity of endogenous antioxidants and protects cells from oxidative damage induced by UV radiation .

- Case Study : In a study involving human fibroblasts exposed to UVB radiation, cells pre-treated with this compound exhibited reduced cytotoxicity and lipid peroxidation, indicating its protective role against skin cancer development .

Anti-inflammatory Properties

This compound has been shown to inhibit inflammatory pathways:

- Mechanism : It reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) .

- Case Study : Research indicated that this compound significantly decreased inflammation markers in animal models of arthritis .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells:

- Mechanism : It modulates various signaling pathways involved in cell proliferation and survival .

- Case Study : In vitro studies have shown that this compound can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Cosmetic Applications

Due to its antioxidant and photoprotective properties, this compound is widely used in skincare formulations.

Photoprotection

This compound is effective in protecting the skin from UV damage:

- Mechanism : It absorbs UV light and neutralizes free radicals generated by UV exposure .

- Application : Many sunscreens incorporate this compound to enhance their protective efficacy against sun-induced skin damage.

Skin Aging

This compound is also known for its anti-aging effects:

- Mechanism : It inhibits melanogenesis (the production of melanin), thus helping to reduce hyperpigmentation .

- Case Study : Clinical trials have demonstrated that topical application of this compound improves skin texture and elasticity while reducing fine lines .

Food Technology

In food science, this compound serves as a natural preservative due to its antioxidant properties.

Preservation

This compound can extend the shelf life of food products:

- Mechanism : It prevents lipid oxidation and microbial growth in food products .

- Application : this compound is used in packaging materials to enhance the stability of food products against spoilage.

Summary Table of Applications

| Application Area | Mechanism/Effect | Case Studies/Findings |

|---|---|---|

| Pharmaceutical | Antioxidant, anti-inflammatory | Reduces oxidative stress in fibroblasts |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Cosmetic | Photoprotection | Enhances efficacy of sunscreens |

| Anti-aging | Improves skin texture and reduces wrinkles | |

| Food Technology | Preservation | Extends shelf life by preventing oxidation |

Mécanisme D'action

The mechanism of action of lavandoside involves its interaction with various molecular targets and pathways. Lavandoside exerts its effects primarily through its antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways, thereby reducing inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sinapic Acid

Structural Differences : Sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) has an additional methoxy group at the C5 position compared to ferulic acid.

Functional Insights :

- Both compounds generate complex mixtures upon roasting at 170°C, but sinapic acid-derived products elute earlier in HPLC due to altered polarity .

- Sinapic acid exhibits comparable antioxidant activity but may differ in metabolic stability due to structural bulkiness.

Caffeic Acid

Structural Differences : Caffeic acid (3,4-dihydroxycinnamic acid) lacks the methoxy group present in this compound.

Functional Insights :

- This compound is biosynthesized from caffeic acid via methylation by the COMT enzyme .

- Caffeic acid shows higher radical scavenging activity in vitro but lower bioavailability due to rapid metabolism .

p-Coumaric Acid

Structural Differences : p-Coumaric acid (4-hydroxycinnamic acid) lacks both the methoxy and hydroxyl groups at the C3 position.

Functional Insights :

- Found alongside this compound in mango peels and citrus extracts, p-coumaric acid has lower antioxidant capacity (ABTS: ~50% of this compound) but synergizes with flavonoids in vivo .

Iso-Ferulic Acid

Structural Differences : Iso-ferulic acid (3-hydroxy-4-methoxycinnamic acid) differs in the position of the methoxy and hydroxyl groups.

Functional Insights :

- Demonstrates significantly weaker antioxidant activity (protection factor [PF] = 1.3 vs. 4.2 for this compound in lipid systems) due to reduced resonance stabilization of the phenoxyl radical .

Eugenol

Structural Differences: Eugenol (4-allyl-2-methoxyphenol) shares the methoxy group but replaces the carboxylic acid with an allyl chain. Functional Insights:

- Despite structural similarities, eugenol is more hydrophobic (logP = 2.61 vs. 1.67 for undissociated this compound), enhancing its antimicrobial efficacy in lipid-rich environments. However, this compound’s MIC against Listeria monocytogenes is lower in aqueous phases (0.5 mM vs. 1.0 mM for eugenol) .

Ferulaldehyde

Structural Differences : Ferulaldehyde (4-hydroxy-3-methoxybenzaldehyde) replaces the carboxylic acid group with an aldehyde.

Functional Insights :

- Ferulaldehyde is a degradation product of this compound and may exhibit comparable or superior antioxidant effects .

Key Research Findings and Data Tables

Table 1: Antioxidant Activity of this compound and Analogues

| Compound | ABTS (μM TE/g) | FRAP (μM Fe²⁺/g) | Protection Factor (PF) |

|---|---|---|---|

| This compound | 850 ± 45 | 620 ± 30 | 4.2 |

| Iso-Ferulic acid | 320 ± 20 | 250 ± 15 | 1.3 |

| Caffeic acid | 920 ± 50 | 700 ± 40 | 3.8 |

| Sinapic acid | 800 ± 40 | 600 ± 35 | 3.5 |

Data derived from lipid autoxidation and radical scavenging assays .

Table 2: Bioavailability Parameters of this compound in Mango Matrices

| Matrix | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

|---|---|---|---|

| Juice | 45.2 ± 3.1 | 2.5 | 220 ± 15 |

| Flesh | 32.7 ± 2.8 | 3.0 | 180 ± 12 |

Higher bioavailability in juice correlates with enhanced solubility .

Table 3: Structural and Functional Comparison

| Compound | Key Structural Feature | Bioactivity Highlight |

|---|---|---|

| This compound | 3-methoxy, 4-hydroxy | Gold standard antioxidant; low solubility |

| Eugenol | Allyl chain, 2-methoxy | Superior antimicrobial logP |

| Ferulaldehyde | Aldehyde group | Enhanced reactivity; degradation product |

| p-Coumaric acid | 4-hydroxy | Synergistic with flavonoids |

Activité Biologique

Ferulic acid (FA) is a hydroxycinnamic acid widely distributed in the plant kingdom, particularly in the cell walls of grains and vegetables. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its ability to scavenge free radicals and act as an antioxidant. Its molecular formula is , and it is often found in esterified forms with polysaccharides in plant materials.

Antioxidant Activity

This compound is renowned for its potent antioxidant properties. It can scavenge free radicals effectively, thereby preventing oxidative stress in cells. The stable resonance structure of the phenoxy radical formed during this process allows FA to halt radical chain reactions, making it particularly effective against oxidative damage.

- Direct Scavenging : this compound directly neutralizes reactive oxygen species (ROS).

- Indirect Scavenging : It up-regulates the heme oxygenase-1 (HO-1) pathway, enhancing the body's natural antioxidant defenses by increasing bilirubin production, which acts as an endogenous scavenger .

Anti-inflammatory Effects

FA exhibits significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Case Study: Skin Inflammation

A clinical trial demonstrated that topical application of this compound significantly reduced erythema and improved skin hydration in patients with rosacea. The treatment group showed an 80% improvement rate compared to 63.33% in the control group after six weeks .

Antimicrobial Activity

This compound has shown efficacy against various pathogens. Its antimicrobial properties make it a candidate for use in food preservation and therapeutic applications.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Candida albicans | 0.25 mg/mL |

Anticancer Properties

Research has indicated that this compound may play a role in cancer prevention and treatment through several mechanisms:

- Inhibition of Tumor Growth : FA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

- Regulation of Gene Expression : It modulates genes involved in cell cycle regulation and apoptosis pathways .

Case Study: Wound Healing

In diabetic rat models, this compound accelerated wound healing by enhancing collagen synthesis and reducing oxidative stress markers. The wound contraction percentage was significantly higher in treated rats compared to controls .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help reduce oxidative stress and inflammation in neuronal tissues.

Mechanisms Involved

- Protection Against Oxidative Damage : FA prevents ROS-induced damage to neuronal cells.

- Regulation of Neuroinflammatory Responses : It modulates inflammatory pathways that contribute to neurodegeneration .

Pharmacokinetics

The bioavailability of this compound is an essential factor influencing its therapeutic efficacy. Studies indicate that FA is rapidly absorbed and metabolized, with peak plasma concentrations occurring within a few hours post-administration.

Q & A

Basic Research Questions

Q. How can ferulic acid be quantified in plant extracts using chromatographic methods?

To quantify this compound, prepare a standard solution (e.g., 1 mg/mL in methanol) and analyze it alongside samples via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . Use a C18 column for HPLC with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) and UV detection at 320 nm. Compare retention times and peak areas of samples to the standard curve for quantification .

Q. What experimental protocols are used to assess this compound’s antioxidant activity?

Key methods include:

- DPPH/ABTS radical scavenging assays : Measure absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS) after adding this compound.

- Biochemical assays : Quantify antioxidant enzymes (e.g., Superoxide Dismutase (SOD) via nitroblue tetrazolium reduction at 505 nm) and lipid peroxidation markers (e.g., Malondialdehyde (MDA) via thiobarbituric acid reaction at 532 nm) .

Q. How is this compound extracted from agricultural byproducts like rice bran?

Optimize extraction using alkaline hydrolysis : Treat samples with 2% NaOH at 80°C for 2 hours, neutralize with HCl, and purify via solvent partitioning (e.g., ethyl acetate). Validate yield using HPLC .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuroprotective effects across experimental models be resolved?

Contradictions often arise from differences in:

- Dosage and administration routes : Intraperitoneal vs. oral delivery affects bioavailability.

- Model specificity : Traumatic brain injury (TBI) models (e.g., weight-drop) may show stronger antioxidant effects than neurodegenerative models (e.g., Alzheimer’s).

- Biomarker selection : Prioritize context-specific markers (e.g., Caspase-3 for apoptosis in TBI; Aβ plaques for Alzheimer’s) .

Q. What molecular docking strategies are used to study this compound’s inhibition of tyrosinase or cyclooxygenase-2 (COX-2)?

- Structure preparation : Optimize this compound’s geometry using quantum chemical calculations (e.g., DFT/B3LYP/6-31G*).

- Docking software : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or tyrosinase (PDB ID: 2Y9X). Validate with binding energy (ΔG) and hydrogen bond analysis .

Q. How can response surface methodology (RSM) optimize this compound extraction parameters?

Design a Box-Behnken or Central Composite Design (CCD) with variables like NaOH concentration (X₁: 5–15%), hydrolysis time (X₂: 1–5 hours), and temperature (X₃: 70–120°C). Use ANOVA to identify significant factors and predict optimal conditions (e.g., 12% NaOH, 12.5 hours, 100°C for 72% yield) .

Q. What histological techniques confirm this compound’s anti-apoptotic effects in brain injury models?

- TUNEL staining : Label DNA fragments in apoptotic cells (green fluorescence) in hippocampal CA1 or prefrontal cortex sections.

- Active Caspase-3 immunohistochemistry : Use polyclonal antibodies (1:200 dilution) and DAB chromogen to visualize activated Caspase-3 (brown staining). Compare cell counts between injury and treatment groups .

Q. How do COMT-mediated synthesis pathways influence this compound accumulation in Angelica sinensis?

Analyze gene expression (e.g., qRT-PCR for COMT isoforms) and correlate with this compound levels (HPLC) in root tissues. Spatial heterogeneity in accumulation (e.g., higher in root cortex vs. xylem) suggests tissue-specific phenylpropanoid biosynthesis regulation .

Q. Methodological Considerations

Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships?

Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. For multi-variable studies (e.g., antioxidant vs. pro-apoptotic effects), apply multivariate ANOVA with post-hoc Tukey tests to address interactions between dosage, time, and biological endpoints .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions on this compound?

Propriétés

IUPAC Name |

(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMIRSXOYFWPFD-BJGSYIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-98-4 | |

| Record name | Ferulic acid 4-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.